3-Oxaspiro[5.5]undec-7-en-9-one

Synthetic Methodology Process Chemistry Heterocyclic Chemistry

3-Oxaspiro[5.5]undec-7-en-9-one (CAS 1159280-52-0) delivers measurable advantage: acidic Robinson annulation achieves 70% isolated yield, 1.4- to 1.75-fold higher than aza/thia analogs. This α,β-unsaturated ketone is a prime electrophile for conjugate additions, cycloadditions, and reductions. The rigid spirocyclic core is ideal for synthesizing heterocyclic libraries targeting protein-protein interactions. With streamlined purification and reduced cost of goods, this building block is economically viable for large-scale medicinal chemistry and agrochemical discovery programs. Choose the superior 3-oxa variant for efficiency and reproducibility.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 1159280-52-0
Cat. No. B1455974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxaspiro[5.5]undec-7-en-9-one
CAS1159280-52-0
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESC1CC2(CCOCC2)C=CC1=O
InChIInChI=1S/C10H14O2/c11-9-1-3-10(4-2-9)5-7-12-8-6-10/h1,3H,2,4-8H2
InChIKeySWFLJBVLNHOYOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxaspiro[5.5]undec-7-en-9-one (CAS 1159280-52-0): Sourcing & Procurement of a Versatile Spirocyclic Enone Building Block


3-Oxaspiro[5.5]undec-7-en-9-one (CAS 1159280-52-0) is a spirocyclic ketone featuring a unique 3-oxa-7-en-9-one scaffold that combines an oxygen-containing tetrahydropyran ring with a cyclohexenone system connected via a quaternary spiro carbon. This rigid, three-dimensional architecture is accessed via a Robinson annulation protocol and serves as a critical, versatile intermediate in the synthesis of heterocyclic target systems [1]. Its α,β-unsaturated ketone functionality makes it amenable to diverse transformations, including conjugate additions, cycloadditions, and reductions, establishing it as a high-value building block for medicinal chemistry and complex molecule synthesis [1].

Why 3-Oxaspiro[5.5]undec-7-en-9-one (CAS 1159280-52-0) Cannot Be Replaced by Generic In-Class Analogs


While the spiro[5.5]undec-7-en-9-one scaffold is shared by various heteroatom analogs (e.g., 3-aza- or 3-thia- derivatives), simple substitution of the 3-oxa variant is not scientifically or economically justified. The nature of the heteroatom profoundly influences both the optimal conditions for scaffold construction and the subsequent reactivity of the spirocyclic core [1]. As detailed in the quantitative evidence below, the 3-oxa compound requires and uniquely benefits from an acidic Robinson annulation protocol, yielding substantially higher isolated product than its basic-condition aza and thia counterparts [1]. This translates to a measurable advantage in process efficiency and cost for any user aiming to access this specific spirocyclic framework.

Quantitative Procurement Evidence for 3-Oxaspiro[5.5]undec-7-en-9-one (CAS 1159280-52-0)


Superior Yield in Robinson Annulation: 3-Oxa vs. 3-Aza and 3-Thia Analogs

The Robinson annulation to construct the 3-oxaspiro[5.5]undec-7-en-9-one scaffold proceeds with a 70% isolated yield when catalyzed by phosphoric acid. In contrast, the analogous 3-aza (X = N-CH3, N-Boc) and 3-thia (X = S) spiroenones, prepared under standard basic conditions (Triton B), are only obtained in yields ranging from 40-50% [1]. This difference is directly attributable to the optimized acidic conditions, which suppress the formation of difficult-to-separate by-products [2].

Synthetic Methodology Process Chemistry Heterocyclic Chemistry

Efficient Conversion to Saturated Ketone: Hydrogenation Yield

The target 3-oxaspiro[5.5]undec-7-en-9-one can be efficiently converted to the corresponding saturated ketone, 3-oxaspiro[5.5]undecan-9-one, via catalytic hydrogenation. This transformation proceeds in high yield across the entire class of 3-heterospiro[5.5]undec-7-en-9-ones, with reported yields between 80-90% under standard conditions (H2, Pd/C, EtOAc) [1].

Catalytic Hydrogenation Synthetic Intermediate Reduction

Comparative Reactivity of Saturated Ketone Derivative: 3-Oxa vs. 3-Aza vs. 3-Thia

Following hydrogenation to the saturated 3-oxaspiro[5.5]undecan-9-one, the oxa variant demonstrates distinct reactivity compared to its aza and thia counterparts. In a representative Gewald-type reaction with ethyl cyanoacetate and sulfur, the 3-oxa derivative yields 50% of the desired heterocyclic product. This yield sits between the 3-aza (66%) and 3-thia (43%) analogs, indicating a unique balance of electronic and steric factors [1].

Heterocyclic Synthesis Structure-Activity Relationship Medicinal Chemistry

Targeted Research Applications for 3-Oxaspiro[5.5]undec-7-en-9-one (CAS 1159280-52-0)


Medicinal Chemistry: Synthesis of Diverse Heterocyclic Libraries

The α,β-unsaturated ketone of 3-oxaspiro[5.5]undec-7-en-9-one is a prime electrophile for conjugate additions and cycloadditions. Its high-yield Robinson annulation synthesis (70%) makes it a cost-effective entry point for generating spirocyclic scaffolds [1]. The subsequent saturated ketone, obtained via 80-90% hydrogenation yield, has been demonstrated as a versatile starting material for constructing various heterocyclic systems, including thiophenes, pyrroles, and indoles [2]. This compound is therefore ideal for generating diverse libraries of spiro-rich molecules for drug discovery programs targeting challenging protein-protein interactions.

Process Chemistry: Scalable Access to Spirocyclic Intermediates

For process chemists, the 1.4- to 1.75-fold higher yield of the Robinson annulation step under acidic conditions (70% vs. 40-50% for aza/thia analogs) is a critical differentiator [1]. This efficiency gain translates directly to reduced cost of goods and minimized waste streams when scaling up production of any molecule incorporating the 3-oxaspiro[5.5]undec-7-en-9-one core. The use of phosphoric acid also suppresses by-product formation, simplifying downstream purification [3].

Natural Product Synthesis: Accessing the Spiro[5.5]undecane Motif

The spiro[5.5]undecane skeleton is a core component of several bioactive natural products and pharmacologically active compounds [3]. 3-Oxaspiro[5.5]undec-7-en-9-one serves as a direct, synthetically validated precursor to this motif. Its established transformation to the saturated ketone and subsequent heterocyclization pathways [2] provide a clear route for synthesizing analogs of spirocyclic natural products or for generating novel scaffolds inspired by these structures.

Agrochemical Discovery: Building Block for Novel Spirocyclic Actives

The unique three-dimensional shape and lipophilicity conferred by the spirocyclic framework are highly valued in agrochemical discovery for improving target binding and metabolic stability [3]. 3-Oxaspiro[5.5]undec-7-en-9-one provides a modular, reactive handle (the enone) for appending diverse functional groups to explore structure-activity relationships in the search for novel fungicides, herbicides, or insecticides. The high yield of scaffold synthesis (70%) ensures that this building block is economically viable for large-scale agrochemical research programs [1].

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